N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide
CAS No.: 81854-47-9
Cat. No.: VC15949493
Molecular Formula: C13H17NOSi
Molecular Weight: 231.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81854-47-9 |
|---|---|
| Molecular Formula | C13H17NOSi |
| Molecular Weight | 231.36 g/mol |
| IUPAC Name | N-[4-(2-trimethylsilylethynyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15) |
| Standard InChI Key | IGJIYPQZUVEIQO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide consists of three primary components:
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A phenyl ring substituted at the para position with an ethynyl group.
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A trimethylsilyl (TMS) protecting group attached to the terminal alkyne carbon.
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An acetamide moiety (-NHCOCH) at the phenyl ring’s ortho position relative to the ethynyl-TMS group.
The TMS group enhances stability by preventing unwanted alkyne reactivity during synthetic transformations, while the acetamide group provides hydrogen-bonding capability for biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 231.36 g/mol | |
| Density | 0.973 g/cm³ | |
| Boiling Point | 258.873°C | |
| Melting Point | 94–98°C | |
| Solubility | Soluble in THF, DMF, chloroform |
Synthesis and Characterization
Synthetic Pathways
The compound is predominantly synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides . A representative synthesis involves:
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Preparation of 4-iodophenylacetamide:
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Acetylation of 4-iodoaniline using acetic anhydride.
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Sonogashira Coupling:
Key Reaction Equation:
Deprotection and Functionalization
The TMS group can be removed under mild basic conditions (e.g., KCO in methanol) to yield N-(4-ethynylphenyl)acetamide, enabling further derivatization via click chemistry or metal-catalyzed couplings .
| Compound | CA II IC (nM) | CA IX IC (nM) | CA XII IC (nM) |
|---|---|---|---|
| 16e | 8.2 | 4.7 | 5.1 |
| 16a | 12.4 | 6.3 | 7.8 |
Data sourced from in vitro assays using recombinant enzymes .
Anticancer Activity
In hypoxia-selective cytotoxicity studies:
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Compound 16e reduced viability of HT-29 colorectal cancer cells by 78% at 10 µM.
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MDA-MB-231 breast cancer cells showed 65% growth inhibition under similar conditions .
Comparative Analysis of Structural Analogues
Related Compounds
Structural modifications alter biological activity and physicochemical properties:
Table 3: Structural Analogues and Their Features
Future Directions and Applications
Drug Development
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Optimizing bioavailability: Introducing polar substituents (e.g., -OH, -COOH) to enhance water solubility.
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Targeted delivery: Conjugation with tumor-homing peptides for selective CA IX/XII inhibition .
Material Science
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